molecular formula C16H17NO4 B2455422 Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate CAS No. 1094420-10-6

Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate

Cat. No.: B2455422
CAS No.: 1094420-10-6
M. Wt: 287.315
InChI Key: ALCRMWZRHPNPQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate typically involves the reaction of 2-hydroxy-3-methoxybenzylamine with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, amine derivatives, and substituted benzylamine compounds .

Scientific Research Applications

Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate is widely used in scientific research, particularly in the following fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research on its potential therapeutic applications, including its role in drug development, is ongoing.

    Industry: It is used in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, protein modification, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 3-[(2-hydroxy-3-methoxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-20-14-8-4-6-12(15(14)18)10-17-13-7-3-5-11(9-13)16(19)21-2/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCRMWZRHPNPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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